molecular formula C9H8BrNO B1373440 5-Bromo-6-methoxy-1H-indole CAS No. 177360-11-1

5-Bromo-6-methoxy-1H-indole

Cat. No. B1373440
Key on ui cas rn: 177360-11-1
M. Wt: 226.07 g/mol
InChI Key: NWHWSVLYUXYJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05922733

Procedure details

The 1-methylsulphonylindole (D19, 21.2 g, 69.7 mmol) was heated under reflux in a mixture of 10% aqueous sodium hydroxide solution (170 ml) and ethanol (1.0 L) for 1.5 h. The mixture was evaporated almost to dryness, and the residue was dissolved in ethyl acetate and washed with water. The organic phase was dried and evaporated to give the title compound (15.65 g, 99%), mp 110-111° C.
Name
1-methylsulphonylindole
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[O:11][CH3:12])[N:7](S(C)(=O)=O)[CH:6]=[CH:5]2>[OH-].[Na+].C(O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[O:11][CH3:12])[NH:7][CH:6]=[CH:5]2 |f:1.2|

Inputs

Step One
Name
1-methylsulphonylindole
Quantity
21.2 g
Type
reactant
Smiles
BrC=1C=C2C=CN(C2=CC1OC)S(=O)(=O)C
Step Two
Name
Quantity
170 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated almost to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CNC2=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 15.65 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.